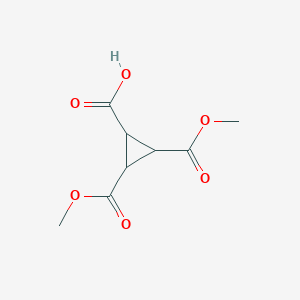

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid is a chemical compound with the molecular formula C8H10O6 It is known for its unique cyclopropane ring structure, which imparts distinct chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of diethyl malonate with a suitable cyclopropane precursor under basic conditions. The reaction conditions often involve the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the cyclopropanation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester groups to alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ester groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclopropane derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis to create complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways and exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Cyclopropanecarboxylic acid derivatives: Compounds with similar cyclopropane ring structures but different functional groups.

Malonate derivatives: Compounds derived from malonic acid with varying substituents.

Uniqueness

Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .

Biological Activity

2,3-Bis(methoxycarbonyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features two methoxycarbonyl groups that may influence its reactivity and interactions with biological systems. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

The molecular formula of this compound is C7H10O5 with a molecular weight of approximately 174.15 g/mol. Its structure includes a cyclopropane ring with carboxylic acid functionalities that may contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C7H10O5 |

| Molecular Weight | 174.15 g/mol |

| IUPAC Name | This compound |

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Activity : Preliminary studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. For instance, it has been tested against A549 (lung adenocarcinoma) and HeLa (cervical carcinoma) cells, demonstrating selective cytotoxicity with IC50 values indicating effective inhibition at low concentrations .

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several bacterial strains. Results suggest it may inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic agent .

- Anti-inflammatory Effects : Some studies have indicated that derivatives of cyclopropane carboxylic acids can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific cellular targets or pathways involved in cell proliferation and apoptosis. The presence of carboxylic acid groups suggests potential interactions with enzymes or receptors that are critical in cancer and inflammatory processes.

Case Studies

- Cytotoxicity Assay : In a study assessing the cytotoxic effects of various cyclopropane derivatives, this compound was found to significantly reduce cell viability in A549 cells with an IC50 value of approximately 12 µM, indicating its potential as an anticancer agent .

- Antimicrobial Testing : A series of tests were conducted to evaluate the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 25 µg/mL for both bacteria, suggesting moderate antimicrobial activity .

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation strategies, such as the use of transition metal catalysts (e.g., copper or iron) to facilitate ring closure. A key method includes reacting α,β-unsaturated esters with diazo compounds under controlled conditions to form the cyclopropane ring . For example, iron-catalyzed reactions have demonstrated high efficiency in selective mono-functionalization of cyclopropane dicarboxylic acid derivatives, avoiding over-reaction at both ester groups . Confirming regioselectivity requires careful monitoring via HPLC or TLC.

Q. How can spectroscopic methods confirm the structural integrity of this compound?

- NMR Spectroscopy : The cyclopropane ring’s unique hydrogen environments produce distinct splitting patterns in 1H-NMR (e.g., signals at δ 1.5–2.5 ppm for cyclopropane protons). The methoxycarbonyl groups appear as singlets near δ 3.7–3.9 ppm .

- IR Spectroscopy : Stretching vibrations for ester carbonyl groups (C=O) appear at ~1740–1720 cm−1, while the carboxylic acid C=O is observed at ~1700–1680 cm−1 .

- HRMS : High-resolution mass spectrometry confirms the molecular ion peak (C10H12O6, exact mass 228.0634) and fragmentation patterns .

Q. What are the key physical properties critical for experimental design?

- Melting Point : ~81–83°C (similar to structurally related cyclopropane carboxylic acids) .

- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are ideal due to the compound’s dual ester and carboxylic acid groups. Methanol and ethanol dissolve it moderately .

- Stability : The cyclopropane ring is strain-sensitive; storage at −20°C under inert gas is recommended to prevent ring-opening reactions .

Advanced Research Questions

Q. How does the stereochemistry of cyclopropane derivatives influence reactivity in cross-coupling reactions?

The (1R,2S) or (1S,2R) configurations of cyclopropane rings (common in related compounds) significantly impact regioselectivity. For example, steric hindrance from the methoxycarbonyl groups can direct nucleophilic attacks to the less substituted carbon. Computational studies (DFT) are recommended to model transition states and predict outcomes .

Q. What strategies resolve contradictions in regioselective functionalization of the cyclopropane ring?

Contradictions arise when competing pathways (e.g., ester vs. carboxylic acid reactivity) lead to mixed products. A case study using 1-(methoxycarbonyl)cyclopropane-1-carboxylic acid showed that iron catalysts selectively amidate the carboxylic acid group over the ester under mild conditions (20–40°C), avoiding side reactions . Kinetic vs. thermodynamic control should be analyzed via time-dependent reaction monitoring.

Q. How does this compound interact with biological targets, such as enzymes?

Related cyclopropane derivatives (e.g., (1R,2S)-2-(methoxycarbonyl)cyclopropane-1-carboxylic acid) inhibit enzymes like cyclopropane fatty acid synthase by mimicking natural substrates. Docking studies suggest the cyclopropane ring’s rigidity and ester groups enhance binding affinity to hydrophobic active sites . In vitro assays using fluorescence quenching or ITC (isothermal titration calorimetry) can validate interactions.

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Key challenges include:

- Catalyst Loading : Transition metal residues must be minimized for pharmaceutical applications. Iron-based catalysts offer advantages over palladium due to lower toxicity .

- Purification : Diastereomers require chiral HPLC or crystallization with resolving agents (e.g., L-proline derivatives) .

- Reaction Optimization : Flow chemistry improves heat distribution and reduces ring-opening side reactions during scale-up .

Q. Methodological Guidance

Q. How to design experiments for analyzing cyclopropane ring stability under varying pH?

- pH Titration Studies : Monitor ring-opening via 1H-NMR by dissolving the compound in buffered solutions (pH 2–12) and tracking cyclopropane proton signal disappearance.

- Kinetic Analysis : Plot degradation rates (k) vs. pH to identify stability thresholds. Acidic conditions typically accelerate ring-opening via protonation of the carboxylic acid group .

Q. What computational tools predict the compound’s reactivity in novel reactions?

- DFT Calculations : Gaussian or ORCA software can model transition states for cyclopropane ring-opening or ester hydrolysis.

- Molecular Dynamics (MD) : Simulate interactions with enzymes or solvents to guide functionalization strategies .

Properties

IUPAC Name |

2,3-bis(methoxycarbonyl)cyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6/c1-13-7(11)4-3(6(9)10)5(4)8(12)14-2/h3-5H,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOAVZTRCNJRXJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1C(C1C(=O)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.